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Compound of Interest

Compound Name:
1-(trimethyl-1H-pyrazol-4-

yl)propan-1-amine

CAS No.: 1009000-54-7

Cat. No.: B3198055

Get Quote

Introduction: The "Anchor and Tail" Strategy
In the architecture of Type I and Type II kinase inhibitors, the pyrazole ring often serves as the

"anchor" (hinge binder), while the propan-1-amine chain acts as the "tail." This 3-carbon

aliphatic spacer terminating in a primary amine is not merely a passive linker; it is a critical

functional element that addresses two major bottlenecks in drug discovery:

Physicochemical Properties: The terminal amine (

) is protonated at physiological pH, drastically improving aqueous solubility and reducing
lipophilicity (

).

Selectivity Tuning: The flexible propyl chain allows the terminal amine to reach the solvent

front or the ribose-binding pocket, forming salt bridges with conserved Aspartate or

Glutamate residues (e.g., Asp112 in p38

, Glu1197 in ALK).
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This guide provides validated protocols for synthesizing this scaffold, optimizing its binding, and

profiling its activity against targets like SYK, CDK, and JNK.

Chemical Space & Structural Logic
The pyrazole propan-1-amine scaffold operates on a "Head-Linker-Tail" logic. The graph below

illustrates the functional partitioning of the molecule within the ATP-binding pocket.

Figure 1: Pharmacophore Partitioning & Binding Mode
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Caption: Functional dissection of the pyrazole propan-1-amine scaffold. The pyrazole anchors

to the hinge region, while the propyl amine extends to the solvent interface.

Application 1: Synthetic Protocols
Direct alkylation of pyrazoles with 3-bromopropylamine is often low-yielding due to

polymerization. The industry-standard protocol utilizes a Gabriel Synthesis approach

(Phthalimide protection) or Boc-protection to ensure high fidelity.

Protocol A: Synthesis of 1-(3-Aminopropyl)-4-phenyl-1H-
pyrazole
Objective: Synthesize the core scaffold for further functionalization.
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Reagents:
4-Phenyl-1H-pyrazole (Starting material)

N-(3-Bromopropyl)phthalimide (Alkylation agent)

Cesium Carbonate (

) or Sodium Hydride (

)

Hydrazine Monohydrate (

)

DMF (Anhydrous), Ethanol.

Step-by-Step Methodology:
N-Alkylation (The "Linker" Attachment):

Dissolve 4-phenyl-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M).

Add

(2.0 eq) and stir at Room Temperature (RT) for 30 min to deprotonate the pyrazole N1.

Add N-(3-Bromopropyl)phthalimide (1.2 eq) dropwise.

Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1).

Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

. Purify via flash chromatography.

Yield Target: >85% (Intermediate A).[1]

Deprotection (Unmasking the Amine):

Dissolve Intermediate A in Ethanol (0.1 M).
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Add Hydrazine Monohydrate (5.0 eq).

Reflux at 80°C for 2 hours. A white precipitate (phthalhydrazide) will form.

Workup: Cool to RT, filter off the precipitate. Concentrate the filtrate.

Redissolve residue in DCM, wash with 1M NaOH (to remove residual phthalhydrazide),

then brine.

Product: 1-(3-aminopropyl)-4-phenyl-1H-pyrazole (Free amine).

Figure 2: Synthetic Workflow
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Caption: Two-step Gabriel synthesis route to generate the free amine scaffold, avoiding

polymerization side-reactions.
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Application 2: Lead Optimization & SAR
Once the core amine is synthesized, it serves as a branching point for SAR (Structure-Activity

Relationship) exploration.

Optimization Strategies
Modification Site Chemical Change Impact on Kinase Activity

Terminal Amine
Reductive Amination

(Methyl/Ethyl)

Increases basicity; improves

permeability (lowers PSA).

Terminal Amine Amide Coupling (Acylation)

Removes basicity; targets

specific residues (e.g., Cys) for

covalent inhibition.

Propyl Linker
Methylation (

-branching)

Restricts conformation;

improves metabolic stability

against MAO (Monoamine

Oxidase).

Pyrazole C4
Aryl/Heteroaryl coupling

(Suzuki)

Determines primary specificity

(Hinge/Gatekeeper

interaction).

Case Study: Selectivity Profiling (Hypothetical Data)
Context: A library of N-(3-aminopropyl)pyrazoles was screened against a panel of kinases.[2]

Compound A: Primary Amine (

)

Compound B: Dimethyl Amine (

)

Compound C: Acetamide (

)
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Table 1: IC50 Values (nM) – Impact of Tail Modification | Kinase Target | Compound A (

) | Compound B (

) | Compound C (

) | Interpretation | | :--- | :--- | :--- | :--- | :--- | | CDK2 | 45 | 120 | >1000 | Primary amine critical for
Asp145 salt bridge. | | p38

| 12 | 15 | 600 | Tolerance for bulk, but basic nitrogen required. | | SYK | 850 | 45 | 2100 |
Methylation improves hydrophobic fit in SYK solvent channel. | | Solubility | High (>100 µM) |
High (>100 µM) | Low (<10 µM) | Amine protonation drives solubility. |

Application 3: Biological Assays
To validate the efficacy of these inhibitors, use the following tiered assay system.

Tier 1: Enzymatic FRET Assay (Z'-LYTE)
Use to determine intrinsic

.

Reaction Mix: Kinase (e.g., CDK2), FRET peptide substrate, ATP (

concentration), and Test Compound (10-point dilution).

Incubation: 1 hour at RT.

Development: Add Development Reagent (cleaves non-phosphorylated peptide).

Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein). Inhibition prevents

phosphorylation, allowing cleavage and changing the ratio.

Tier 2: Cellular Target Engagement (NanoBRET)
Use to confirm cell permeability and intracellular binding.

Transfection: HEK293 cells transfected with Kinase-NanoLuc fusion vector.

Tracer: Add cell-permeable fluorescent tracer (binds to ATP pocket).
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Competition: Treat with Pyrazole Propan-1-amine derivative.

Mechanism: If the compound enters the cell and binds the kinase, it displaces the tracer,

decreasing the BRET signal.

Result: Calculate cellular affinity (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.researchgate.net/publication/375548414_Recent_Advances_in_Pyrazole-based_Protein_Kinase_Inhibitors_as_Emerging_Therapeutic_Targets
https://www.benchchem.com/product/b3198055/docs#application-note-pyrazole-propan-1-amines-in-kinase-inhibitor-development
https://www.benchchem.com/product/b3198055/docs#application-note-pyrazole-propan-1-amines-in-kinase-inhibitor-development
https://www.benchchem.com/product/b3198055/docs#application-note-pyrazole-propan-1-amines-in-kinase-inhibitor-development
https://www.benchchem.com/product/b3198055/docs#application-note-pyrazole-propan-1-amines-in-kinase-inhibitor-development
https://www.benchchem.com/product/b3198055?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3198055?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

